BenchChemオンラインストアへようこそ!

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone

Regioisomerism Structure-Activity Relationship Antifungal

(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone (CAS 500584-95-2) is a synthetic benzoyl-nitrophenylpiperazine. As a regioisomer of the known antifungal Filastatin (CAS 431996-53-1) , it shares an identical molecular formula (C₁₈H₁₈ClN₃O₃) and core pharmacophoric elements, yet the reversal of carbonyl placement fundamentally alters its electronic and steric profile.

Molecular Formula C18H18ClN3O3
Molecular Weight 359.81
CAS No. 500584-95-2
Cat. No. B2784848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone
CAS500584-95-2
Molecular FormulaC18H18ClN3O3
Molecular Weight359.81
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C18H18ClN3O3/c1-13-2-5-16(12-17(13)19)20-8-10-21(11-9-20)18(23)14-3-6-15(7-4-14)22(24)25/h2-7,12H,8-11H2,1H3
InChIKeyUPKKCAWPYYBWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

500584-95-2: A Regioisomeric Benzoyl-Nitrophenylpiperazine with Distinct Antifungal Patent Lineage


(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone (CAS 500584-95-2) is a synthetic benzoyl-nitrophenylpiperazine. As a regioisomer of the known antifungal Filastatin (CAS 431996-53-1) , it shares an identical molecular formula (C₁₈H₁₈ClN₃O₃) and core pharmacophoric elements, yet the reversal of carbonyl placement fundamentally alters its electronic and steric profile. While Filastatin is a characterized inhibitor of Candida albicans adhesion and filamentation (IC₅₀ ≈ 3 µM in GFP-based adhesion assays) , the target compound's unique architecture has been specifically claimed in antifungal patents [1], positioning it as a differentiation-focused research tool rather than a direct Filastatin substitute.

Why 500584-95-2 Cannot Be Generically Substituted for Filastatin or Other In-Class Analogs


Substituting 500584-95-2 with the closely related Filastatin (CAS 431996-53-1) ignores a critical regioisomeric distinction: in Filastatin, the 3-chloro-4-methylphenyl carbonyl group is directly attached to the piperazine, whereas in 500584-95-2, the 4-nitrobenzoyl group occupies that position. This exact positional difference has been shown to be a key activity determinant in piperazine-based antifungals, where even a single atom shift can abolish or alter target binding and biological response [1]. In comparative assays within the same patent family, regioisomers exhibited divergent anti-Candida adhesion profiles, underscoring that identical molecular formulas do not translate to interchangeable biological performance [2]. Procurement of one analog for another without empirical validation therefore carries a high risk of obtaining non-overlapping structure-activity relationships.

Quantitative Differentiation Evidence for 500584-95-2 Versus Filastatin and Other Piperazine Antifungals


Structural Comparison: Carbonyl Placement Differentiates 500584-95-2 from Filastatin

The defining structural feature of 500584-95-2 is the attachment of the carbonyl group to the 4-nitrophenyl moiety, forming a 4-nitrobenzoyl piperazine. This contrasts with Filastatin (CAS 431996-53-1), where the carbonyl is attached to the 3-chloro-4-methylphenyl moiety [1]. This 'carbonyl flip' results in distinct electronic distribution and conformational flexibility, as confirmed by comparative InChI Key analysis.

Regioisomerism Structure-Activity Relationship Antifungal

Predicted Physicochemical Profile: Lipophilicity and Basicity Differences

In silico predictions highlight a notable difference in lipophilicity (XLogP3) and basicity (pKa) between 500584-95-2 and its regioisomer Filastatin. The target compound has a predicted XLogP3 of 3.8 [1] and a predicted pKa of 1.93±0.20 [2]. These values suggest a more neutral and less basic character compared to typical piperazine antifungals, which could influence membrane permeability and solubility in assay media.

Lipophilicity pKa Physicochemical Properties

Intellectual Property Context: Specific Claim in Antifungal Patent Portfolio

US patent WO2014015168, which covers antifungal benzoyl-piperazine compounds, includes specific structural representations encompassing 500584-95-2 [1]. This patent explicitly derives antifungal activity data from a focused library where the carbonyl orientation is a key variable. While Filastatin is the most prominent compound from this series, the inclusion of 500584-95-2 in the patent's generic structure indicates it was synthesized and tested as part of the structure-activity relationship (SAR) exploration.

Patent Antifungal Regioisomer

Validated Application Scenarios for 500584-95-2 in Academic and Industrial Research


Regioisomeric SAR Probe in Antifungal Drug Discovery

Use 500584-95-2 as a negative or differential control alongside Filastatin (CAS 431996-53-1) to map the contribution of the carbonyl group position to target binding and anti-adhesion activity in Candida species [1]. Its explicit inclusion in antifungal patent SAR libraries makes it a direct tool for validating hit-finding campaigns and ensuring intellectual property differentiation [2].

Physicochemical Property Screening in Piperazine Libraries

Given its predicted XLogP3 of 3.8 and low basicity (pKa ≈ 1.93±0.20), 500584-95-2 can serve as a reference compound in solubility, permeability, and formulation screens aimed at optimizing the drug-like properties of N-benzoyl-piperazine antifungals [3], where a shift from typical highly basic piperazines is desired.

Chemical Intermediate for Nitrophenyl-Piperazine Derivatives

The 4-nitrophenyl moiety can be selectively reduced to an amine, opening routes to further functionalization. Researchers can use 500584-95-2 as a starting point to synthesize novel analogs with potentially enhanced antifungal or antibacterial profiles, as demonstrated in related N-phenylpiperazine work [4].

Quote Request

Request a Quote for (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.